3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine 3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine
Brand Name: Vulcanchem
CAS No.: 302553-49-7
VCID: VC0413768
InChI: InChI=1S/C18H18N4/c1-18(2)11-13-6-3-4-9-15(13)17-21-20-16(22(17)18)12-7-5-8-14(19)10-12/h3-10H,11,19H2,1-2H3
SMILES: CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)N)C
Molecular Formula: C18H18N4
Molecular Weight: 290.4g/mol

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine

CAS No.: 302553-49-7

Main Products

VCID: VC0413768

Molecular Formula: C18H18N4

Molecular Weight: 290.4g/mol

3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine - 302553-49-7

CAS No. 302553-49-7
Product Name 3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenylamine
Molecular Formula C18H18N4
Molecular Weight 290.4g/mol
IUPAC Name 3-(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)aniline
Standard InChI InChI=1S/C18H18N4/c1-18(2)11-13-6-3-4-9-15(13)17-21-20-16(22(17)18)12-7-5-8-14(19)10-12/h3-10H,11,19H2,1-2H3
Standard InChIKey CZXIKEARXVNVMU-UHFFFAOYSA-N
SMILES CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)N)C
Canonical SMILES CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=CC=C4)N)C
PubChem Compound 824773
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator